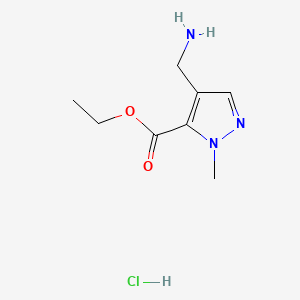![molecular formula C15H16ClN3OS B6607896 2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole CAS No. 2416218-20-5](/img/structure/B6607896.png)
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole (2-A2CPB) is a novel synthetic compound of interest due to its potential applications in scientific research. This compound has a unique structure, consisting of an aziridine ring, a piperidine ring, and a benzothiazole ring, all of which are connected by a chlorine atom. 2-A2CPB has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a scaffold for the design of novel drugs. In biochemistry, this compound has been studied for its potential applications in enzyme inhibition and protein-protein interactions. In pharmacology, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
Wirkmechanismus
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole has been shown to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-kB), and protein kinase C (PKC). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. NF-kB is a transcription factor involved in the regulation of gene expression. PKC is an enzyme involved in the regulation of cell growth and differentiation. This compound has been shown to inhibit the activity of these proteins and enzymes, thus modulating their effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2, NF-kB, and PKC, thus modulating inflammation, gene expression, and cell growth and differentiation. In vivo studies have demonstrated that this compound can reduce inflammation, inhibit tumor growth, and reduce viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is cost-effective. Additionally, it has been well-studied and is known to interact with several proteins and enzymes. A limitation is that it is not as potent as some other compounds and may not be suitable for certain experiments.
Zukünftige Richtungen
Future research on 2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole could focus on its potential applications in drug design, enzyme inhibition, and protein-protein interactions. Additionally, further research could focus on its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, further studies could be conducted to evaluate its safety and efficacy in humans. Finally, further research could be conducted to develop new synthetic methods for the synthesis of this compound.
Synthesemethoden
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole can be synthesized using a three-step reaction sequence. The first step involves the condensation of 2-chloro-4-nitrobenzaldehyde and 2-amino-1-aziridine-2-carboxylic acid to form the aziridine ring. The second step involves the condensation of the aziridine ring with piperidine to form the piperidine ring. The third step involves the reaction of the piperidine ring with 5-chloro-1,3-benzothiazole to form this compound. This reaction sequence can be carried out in a single pot, which makes it more efficient and cost-effective.
Eigenschaften
IUPAC Name |
[(2R)-aziridin-2-yl]-[4-(5-chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-10-1-2-13-11(7-10)18-14(21-13)9-3-5-19(6-4-9)15(20)12-8-17-12/h1-2,7,9,12,17H,3-6,8H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEHUPPGSGYEPU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(S2)C=CC(=C3)Cl)C(=O)C4CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=C(S2)C=CC(=C3)Cl)C(=O)[C@H]4CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)



![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)


![ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate](/img/structure/B6607887.png)

![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)
